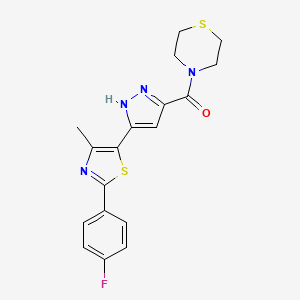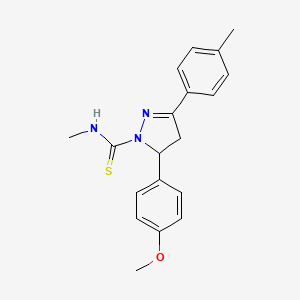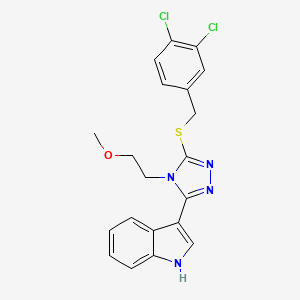![molecular formula C24H25N7O2 B2374748 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 920204-83-7](/img/structure/B2374748.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It belongs to the class of triazolopyrimidines, which bear an amino substituent at position 7 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A new set of small molecules featuring the privileged pyrazolo were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The structure of this compound is complex, with multiple rings and functional groups. It includes a methoxyphenyl group, a triazolopyrimidine ring, a piperazine ring, and a phenylpropanone group .Chemical Reactions Analysis
The enzymatic reactions of similar compounds were carried out at 30°C for 40 minutes . The key descriptors of 1,2,3-TPD could help to screen out efficient and novel drugs in the future .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 705.4±70.0 °C at 760 mmHg, and a flash point of 380.4±35.7 °C . It has 9 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Antimicrobial Applications
Triazole and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticonvulsant Applications
The compound has been reported as a new anticonvulsant drug candidate, named "Epimidin". A high-performance liquid chromatography (HPLC) method for the determination of related substances in this novel anticonvulsant agent has been developed and validated, indicating its promise in therapeutic applications (Severina et al., 2021).
Receptor Antagonist Activities
Research on related compounds has also explored their potential as receptor antagonists, particularly in targeting adenosine A2A receptors, which are relevant in neurological disorders. Zhou et al. (2014) synthesized and evaluated a derivative for mapping cerebral adenosine A2A receptors with positron emission tomography (PET), highlighting its potential for brain imaging applications (Zhou et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
For instance, it can affect the stability of proteins involved in cell cycle regulation and DNA damage response .
Pharmacokinetics
The compound’s potency against usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Future Directions
The future directions of this compound could involve further investigations into its potential as a CDK2 inhibitor . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with key enzymes such as CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation . It has been found to inhibit CDK2, thereby affecting the growth of cancer cells . The compound’s interaction with these enzymes is characterized by its ability to fit into the CDK2 active site through essential hydrogen bonding .
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one has shown significant cytotoxic activities against various cell lines including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell proliferation . This binding interaction is facilitated by essential hydrogen bonding with Leu83 in the active site of CDK2 .
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXQPKQDRWCQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)



![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)


![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

